![molecular formula C12H14N2O2S B5203414 (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol](/img/structure/B5203414.png)
(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol, also known as OXD01, is a novel compound that has gained significant attention in scientific research. This compound has been shown to have potential in various applications, including as a therapeutic agent. In
Mecanismo De Acción
The mechanism of action of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases. In vivo studies have shown that this compound inhibits tumor growth and reduces inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol is its reproducible synthesis method, which makes it a viable compound for scientific research. Additionally, this compound has been shown to have potential in various scientific research applications, including cancer research and the treatment of inflammatory diseases. One limitation of this compound is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in various applications.
Direcciones Futuras
There are many potential future directions for the use of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol in scientific research. One direction is to further investigate its potential as a cancer therapy, including its efficacy in combination with other cancer treatments. Additionally, further studies could investigate the potential use of this compound in the treatment of various inflammatory diseases. Finally, future studies could aim to elucidate the mechanism of action of this compound, which could help optimize its use in various applications.
Conclusion:
In conclusion, this compound is a novel compound that has gained significant attention in scientific research. Its reproducible synthesis method and potential in various scientific research applications make it a promising compound for further investigation. Further studies could investigate its potential as a cancer therapy and in the treatment of various inflammatory diseases. Additionally, elucidating its mechanism of action could help optimize its use in various applications.
Métodos De Síntesis
The synthesis of (3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol involves the reaction of 2-(methylthio)ethylamine with 2-(4-formylphenyl)-1,2,4-oxadiazole in the presence of sodium borohydride. The resulting compound is then subjected to a reaction with paraformaldehyde to produce this compound. This synthesis method has been shown to be efficient and reproducible, making this compound a viable compound for scientific research.
Aplicaciones Científicas De Investigación
(3-{5-[2-(methylthio)ethyl]-1,2,4-oxadiazol-3-yl}phenyl)methanol has been shown to have potential in various scientific research applications. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
[3-[5-(2-methylsulfanylethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-17-6-5-11-13-12(14-16-11)10-4-2-3-9(7-10)8-15/h2-4,7,15H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBADPINMBLBCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC1=NC(=NO1)C2=CC=CC(=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

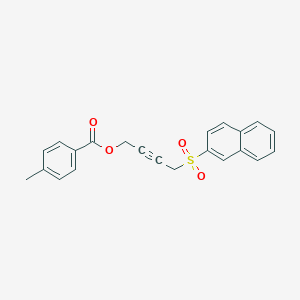
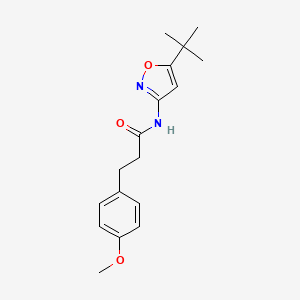
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)
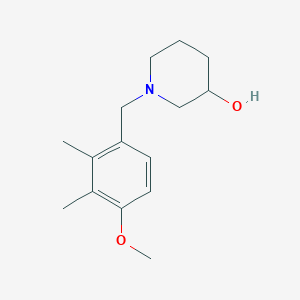
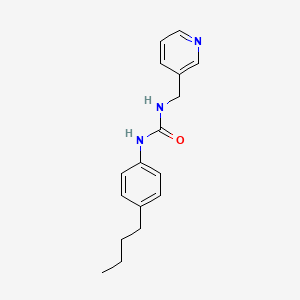
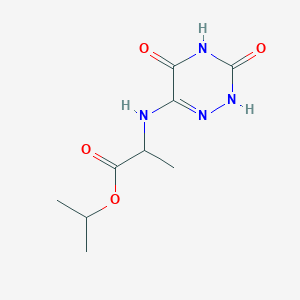
![2-adamantyl{[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5203373.png)
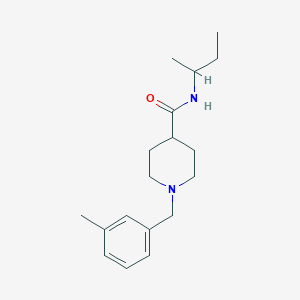
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)
![1-[(4-fluorophenyl)sulfonyl]-4-[2-(2-pyridinyl)ethyl]piperazine](/img/structure/B5203394.png)

![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)
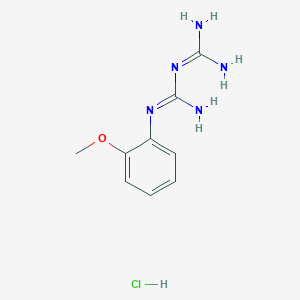
![3-benzyl-7-(3-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5203436.png)